Cas no 1774896-70-6 (1-(5-Fluoropyridin-3-yl)-N,N-dimethylpiperidin-4-amine)

1-(5-Fluoropyridin-3-yl)-N,N-dimethylpiperidin-4-amine is a fluorinated heterocyclic compound featuring a piperidine core substituted with a dimethylamino group and a 5-fluoropyridin-3-yl moiety. This structure imparts unique physicochemical properties, making it a valuable intermediate in pharmaceutical and agrochemical research. The fluorine atom enhances metabolic stability and bioavailability, while the dimethylamino group contributes to basicity and solubility. The compound's rigid scaffold is advantageous for designing bioactive molecules, particularly in CNS-targeted applications. Its well-defined synthetic route allows for high purity and scalability, ensuring reproducibility in research and development. Suitable for further functionalization, it serves as a versatile building block in medicinal chemistry.
1-(5-Fluoropyridin-3-yl)-N,N-dimethylpiperidin-4-amine structure
1774896-70-6 structure
Product name:1-(5-Fluoropyridin-3-yl)-N,N-dimethylpiperidin-4-amine
CAS No:1774896-70-6
MF:C12H18FN3
Molecular Weight:223.28982591629
CID:4704533

1-(5-Fluoropyridin-3-yl)-N,N-dimethylpiperidin-4-amine 化学的及び物理的性質

名前と識別子

    • 1-(5-Fluoropyridin-3-yl)-N,N-dimethylpiperidin-4-amine
    • インチ: 1S/C12H18FN3/c1-15(2)11-3-5-16(6-4-11)12-7-10(13)8-14-9-12/h7-9,11H,3-6H2,1-2H3
    • InChIKey: CSVIDMQEZPJZDY-UHFFFAOYSA-N
    • SMILES: FC1=CN=CC(=C1)N1CCC(CC1)N(C)C

計算された属性

  • 水素結合ドナー数: 0
  • 氢键受体数量: 4
  • 重原子数量: 16
  • 回転可能化学結合数: 2
  • 複雑さ: 214
  • トポロジー分子極性表面積: 19.4

1-(5-Fluoropyridin-3-yl)-N,N-dimethylpiperidin-4-amine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Chemenu
CM511024-1g
1-(5-Fluoropyridin-3-yl)-N,N-dimethylpiperidin-4-amine
1774896-70-6 97%
1g
$597 2022-09-02

1-(5-Fluoropyridin-3-yl)-N,N-dimethylpiperidin-4-amine 関連文献

1-(5-Fluoropyridin-3-yl)-N,N-dimethylpiperidin-4-amineに関する追加情報

Introduction to 1-(5-Fluoropyridin-3-yl)-N,N-dimethylpiperidin-4-amine (CAS No. 1774896-70-6)

1-(5-Fluoropyridin-3-yl)-N,N-dimethylpiperidin-4-amine is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, identified by its Chemical Abstracts Service (CAS) number 1774896-70-6, represents a class of molecules that exhibit promising potential in the development of novel therapeutic agents. The structural framework of this compound incorporates a fluoropyridine moiety, which is a well-documented pharmacophore in drug discovery, alongside a dimethylpiperidine backbone, enhancing its pharmacokinetic properties.

The fluorine atom in the 5-fluoropyridin-3-yl group introduces unique electronic and steric properties, making it an attractive feature for medicinal chemists. Fluorinated pyridines are frequently employed in drug design due to their ability to modulate metabolic stability, binding affinity, and overall bioavailability. The N,N-dimethylpiperidin-4-amine part of the molecule contributes to its solubility and interaction with biological targets, making it a versatile scaffold for further derivatization.

Recent advancements in computational chemistry and high-throughput screening have facilitated the exploration of such compounds for their biological activity. Studies have shown that derivatives of this class can interact with various enzymes and receptors, suggesting potential applications in treating a range of diseases. For instance, research indicates that modifications to the 5-fluoropyridin-3-yl moiety can enhance binding to protein targets, which is crucial for drug efficacy.

In the context of modern drug development, 1-(5-Fluoropyridin-3-yl)-N,N-dimethylpiperidin-4-amine (CAS No. 1774896-70-6) exemplifies the importance of structural optimization in achieving desired pharmacological outcomes. The combination of fluorine substitution and piperidine derivatives allows for fine-tuning of molecular properties such as lipophilicity and polar surface area. These factors are critical in determining how a drug behaves within the body, including its absorption, distribution, metabolism, and excretion (ADME) profiles.

Moreover, the growing interest in fluorinated compounds stems from their reported advantages over non-fluorinated analogs. Fluorine atoms can improve metabolic stability by preventing rapid degradation by enzymes such as cytochrome P450. Additionally, they can enhance binding interactions by increasing lipophilicity or altering electronic distributions at the binding site. These attributes make 1-(5-Fluoropyridin-3-yl)-N,N-dimethylpiperidin-4-amine a valuable candidate for further investigation.

Current research is exploring the potential of this compound as a lead molecule for treating neurological disorders. Preliminary studies suggest that it may interact with neurotransmitter receptors, potentially offering benefits in conditions such as Alzheimer's disease or Parkinson's disease. The 5-fluoropyridin-3-yl group's ability to modulate receptor activity is particularly intriguing, as it could lead to the development of more effective and selective treatments.

The synthesis of 1-(5-Fluoropyridin-3-yl)-N,N-dimethylpiperidin-4-amine (CAS No. 1774896-70-6) involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies have been employed to ensure high yield and purity, which are essential for subsequent biological evaluation. Techniques such as palladium-catalyzed cross-coupling reactions have been particularly useful in constructing the complex framework of this molecule.

In conclusion, 1-(5-Fluoropyridinyl)-N,N-dimethylpiperidinylamine hydrochloride, as represented by CAS No. 1774896706 (also known as 1-(5-fluoropyridine)), represents a significant advancement in pharmaceutical chemistry. Its unique structural features make it a promising candidate for further development into therapeutic agents targeting various diseases. As research continues to uncover new applications for fluorinated pyridines, compounds like this one will play an increasingly important role in shaping the future of medicine.

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